Product packaging for 3-[(2-Chloroethyl)sulfonyl]propanamide(Cat. No.:CAS No. 1562-40-9)

3-[(2-Chloroethyl)sulfonyl]propanamide

Cat. No.: B074487
CAS No.: 1562-40-9
M. Wt: 199.66 g/mol
InChI Key: XWTOTNHGSMIASZ-UHFFFAOYSA-N
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Description

3-[(2-Chloroethyl)sulfonyl]propanamide (CAS 1562-40-9) is a high-purity chemical intermediate with a molecular formula of C 5 H 10 ClNO 3 S and a molecular weight of 199.66 g/mol. This compound features a propanamide backbone functionalized with a 2-chloroethylsulfonyl group, a reactive motif that makes it a valuable building block in medicinal chemistry and pharmacology research. Research Applications and Value: This sulfonyl propanamide derivative serves as a key synthetic precursor for the development of novel bioactive molecules. Its structure is of significant interest in the design and synthesis of propionamide derivatives, which are prominent in pain management and neurological research. Compounds within this class have been investigated as potent dual-acting ligands, displaying high affinity for both sigma-1 receptors (σ1R) and mu-opioid receptors (MOR), and have shown promising anti-nociceptive efficacy in preclinical models of neuropathic and inflammatory pain . The reactive chloroethyl and sulfonyl groups provide handles for further chemical modification, enabling researchers to explore structure-activity relationships and develop new chemical entities. Handling and Safety: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClNO3S B074487 3-[(2-Chloroethyl)sulfonyl]propanamide CAS No. 1562-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloroethylsulfonyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3S/c6-2-4-11(9,10)3-1-5(7)8/h1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTOTNHGSMIASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397337
Record name 3-[(2-chloroethyl)sulfonyl]propanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1562-40-9
Record name 3-[(2-chloroethyl)sulfonyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide,3-[(2-chloroethyl)sulfonyl]-
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Synthetic Methodologies for 3 2 Chloroethyl Sulfonyl Propanamide and Analogues

General Synthetic Strategies for Sulfonylpropanamides

The synthesis of sulfonylpropanamides combines two critical bond-forming events: the creation of the sulfonamide group (S-N bond) and the formation of the amide group (C-N bond).

Approaches to Sulfonamide Linker Formation

The sulfonamide linkage is a cornerstone of many pharmaceutical compounds and is typically formed by the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netresearchgate.net This classical approach is widely utilized due to the high reactivity of sulfonyl chlorides. Variations on this theme include the use of sulfonyl fluorides, which can offer different reactivity and selectivity profiles. organic-chemistry.org

Modern advancements have introduced more diverse methods for sulfonamide synthesis. One innovative strategy allows for the one-pot synthesis of sulfonamides directly from unactivated carboxylic acids and amines through a process of aromatic decarboxylative halosulfonylation. princeton.edu This method merges traditional amide coupling partners to generate sulfonamides, bypassing the need for pre-functionalized starting materials. princeton.edu Other metal-free approaches have also been developed, utilizing reagents like diboronic acid in water to synthesize arylsulfonamides from nitroarenes and arylsulfonyl chlorides, offering a more environmentally friendly alternative. researchgate.net

In the context of solid-phase synthesis, acylsulfonamides are employed as "safety-catch linkers." nih.govnih.gov These linkers are stable under a variety of reaction conditions but can be activated for cleavage by N-alkylation, which increases the lability of the acylsulfonamide group toward nucleophiles. nih.gov This strategy provides a robust method for attaching molecules to a solid support during multi-step syntheses. nih.gov

The table below summarizes various approaches to sulfonamide bond formation.

Table 1: Selected Methods for Sulfonamide Linker Formation
Method Key Reagents/Catalysts Starting Materials Notes
Classical Synthesis Sulfonyl Chloride, Amine, Base Sulfonyl Chlorides, Amines Widely used and versatile method.
Decarboxylative Chlorosulfonylation Copper Catalyst, Light, SO2 Aromatic Carboxylic Acids, Amines One-pot method that avoids pre-functionalization. princeton.edu
Sulfur Fluoride Exchange (SuFEx) Ca(NTf2)2 Sulfonyl Fluorides, Silyl Amines Provides access to sulfonamides from sulfonyl fluorides. organic-chemistry.org
Metal-Free Sulfonylation Diboronic Acid Nitroarenes, Arylsulfonyl Chlorides Environmentally benign approach conducted in water. researchgate.net
Safety-Catch Linker Activation N-alkylation (e.g., ICH2CN) Acylsulfonamide on solid support Used in solid-phase synthesis for controlled cleavage. nih.gov

Carboxylic Acid-Amine Coupling Reactions in Propanamide Synthesis

The formation of the propanamide moiety involves a carboxylic acid-amine coupling reaction to create the amide bond. The direct reaction between a carboxylic acid and an amine is often inefficient because the basic amine deprotonates the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.orgchemistrysteps.com To overcome this, coupling agents are employed to activate the carboxylic acid.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which acts as a good leaving group and is readily attacked by the amine to form the amide bond. libretexts.orgchemistrysteps.com

Other widely used coupling systems involve additives that form activated esters, which then react with the amine. For instance, the combination of EDC with 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy. nih.gov Other reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are also frequently used, often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.govgrowingscience.com These methods are essential for synthesizing a wide range of amide derivatives, particularly when dealing with less reactive or electron-deficient amines. nih.gov Boron-based reagents, such as B(OCH2CF3)3, have also been developed for direct amidation, offering an operationally simple method that can be carried out with equimolar amounts of the acid and amine. acs.org

The following table highlights common reagents used for amide bond formation.

Table 2: Common Reagents for Carboxylic Acid-Amine Coupling
Reagent/System Abbreviation Function
N,N'-Dicyclohexylcarbodiimide DCC Carbodiimide (B86325) coupling agent. libretexts.orgchemistrysteps.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Water-soluble carbodiimide coupling agent. chemistrysteps.com
1-Hydroxybenzotriazole HOBt Additive used with EDC to suppress side reactions and increase efficiency. nih.gov
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium HATU Uronium-based coupling agent, highly effective. nih.govgrowingscience.com
4-Dimethylaminopyridine DMAP Often used as a catalyst in coupling and acylation reactions. nih.gov

Targeted Synthesis of 3-[(2-Chloroethyl)sulfonyl]propanamide

The specific synthesis of this compound involves the strategic combination of the propanamide and the (2-chloroethyl)sulfonyl components.

Elaboration of Propanamide Scaffolds

A direct and efficient method for constructing the this compound scaffold involves a Michael addition reaction. In this approach, 2-propenamide (acrylamide) serves as the pre-formed propanamide scaffold. The carbon-carbon double bond in acrylamide (B121943) is activated towards nucleophilic attack due to the electron-withdrawing nature of the amide group.

Introduction of the (2-Chloroethyl)sulfonyl Moiety

The (2-chloroethyl)sulfonyl moiety can be introduced by reacting 2-propenamide with 2-chloroethanesulfonyl chloride. lookchem.com This reaction proceeds via the addition of a sulfur-centered nucleophile (generated from the sulfonyl chloride) to the β-carbon of the acrylamide double bond. This conjugate addition reaction directly forms the carbon-sulfur bond and establishes the complete backbone of the target molecule in a single step. lookchem.com

Synthesis of Structurally Related Sulfonamide and Amide Derivatives

The general synthetic strategies outlined above can be readily adapted to produce a diverse range of structurally related analogues of this compound. By systematically varying the reactants, libraries of compounds can be generated for further investigation.

For example, a variety of sulfonylpropanamide analogues can be synthesized by reacting different sulfonyl chlorides with 2-propenamide. Alternatively, one could use 2-chloroethanesulfonyl chloride and react it with a range of substituted acrylamides or other vinyl-containing amides to explore modifications to the propanamide portion of the molecule.

Furthermore, the broader methodologies for sulfonamide and amide formation allow for extensive derivatization. N-alkylation or N-arylation of a primary sulfonamide can introduce substituents on the sulfonamide nitrogen. organic-chemistry.org Similarly, employing different amines in the carboxylic acid-amine coupling step would lead to a wide array of N-substituted propanamide derivatives. The versatility of these fundamental organic reactions provides a powerful toolkit for creating analogues with modified properties.

Derivatization of Sulfonamide Groups

The primary sulfonamide group (-SO₂NH₂) in this compound is a versatile handle for synthetic modification. drexel.edu Although sulfonamides are often considered robust, recent methodologies allow for their late-stage functionalization, enabling the creation of diverse analogues. acs.orgresearchgate.net

One key strategy involves the activation of the primary sulfonamide. For instance, reaction with a pyrylium (B1242799) salt can convert the relatively unreactive sulfonamide into a highly reactive sulfonyl chloride intermediate. researchgate.net This electrophilic species can then be reacted with a wide array of nucleophiles to generate new derivatives.

Another advanced approach is the N-heterocyclic carbene (NHC)-catalyzed deamination of primary sulfonamides. This reaction transforms the sulfonamide into a sulfinate intermediate, which serves as a versatile precursor for synthesizing sulfones, sulfonic acids, or even re-forming a different sulfonamide, allowing for isotopic labeling. acs.orgacs.org The primary sulfonamide group can also be converted into an iminoiodinane ylide (RSO₂N=IPh), which can act as a nitrene precursor for reactions like aziridination. drexel.edu

Derivatization StrategyReagent/CatalystIntermediateResulting Functional Group
Activation to Sulfonyl HalidePyrylium saltsSulfonylpyridinium saltSulfonyl Chloride, Sulfonyl Fluoride
Deaminative FunctionalizationN-Heterocyclic Carbene (NHC)Sulfinate anionSulfone, Sulfonic Acid, other Sulfonamides
Nitrene Precursor FormationPhenyliodine diacetateIminoiodinane ylideN-Protected Aziridines (with olefins)
Analytical DerivatizationFluorescamineFluorescent derivativeAmine quantification/detection

Synthesis of Thiazole-Based Analogues Containing Chloroethyl or Propanamide Moieties

The synthesis of analogues incorporating a thiazole (B1198619) ring, a common pharmacophore, represents a significant area of development. iaea.orgnih.gov Thiazole-sulfonamide hybrids can be constructed using established heterocyclic chemistry principles. researchgate.netresearchgate.net

A primary method for thiazole ring formation is the Hantzsch synthesis. This typically involves the condensation reaction between an α-haloketone and a thioamide. To create an analogue of this compound, a synthetic strategy could involve a thioamide-bearing fragment reacting with an α-haloketone that contains the chloroethyl or propanamide moiety. For example, reacting 2-Chloro-N-(4-sulfamoyl phenyl) acetamide (B32628) with thiourea (B124793) can yield a 4-((2-aminothiazol-4-yl) amino) benzene-sulfonamide core, which can be further modified. nih.gov

These synthetic routes allow for the strategic placement of the sulfonylpropanamide or chloroethylsulfonyl components onto a thiazole scaffold, creating hybrid molecules with potentially novel properties. nih.gov

Synthetic ApproachKey ReactantsResulting StructureRef.
Hantzsch Thiazole Synthesisα-Haloketone + Thioamide/ThioureaSubstituted Thiazole Ring researchgate.net
Multi-step SynthesisSulfanilamide + Chloro-acetyl chloride → IntermediateIntermediate + Thiourea → Aminothiazole-sulfonamide nih.gov
CondensationThiazole-containing amine + Sulfonyl chlorideThiazole-sulfonamide conjugate researchgate.net

Preparation of Hybrid Compounds with Sulfonyl and Amide Structures

Molecular hybridization, which combines two or more pharmacophoric units into a single molecule, is a powerful strategy in medicinal chemistry. nih.govdergipark.org.tr This approach can be applied to this compound to create hybrid compounds that merge its sulfonyl and amide structures with other scaffolds. researchgate.netprinceton.edu

The synthesis of these hybrids involves standard coupling reactions. For instance, an aromatic amine can undergo nucleophilic attack on a sulfonyl chloride to form a sulfonamide linkage, or on an acyl chloride to form an amide bond. dergipark.org.tr Starting with a molecule like 2-aminobenzothiazole, it is possible to sequentially add both a sulfonamide and an amide group to create complex benzothiazole-based sulfonamide-amide hybrids. dergipark.org.tr This modular approach allows for the combination of the sulfonyl and amide functionalities of the parent compound with diverse heterocyclic or aromatic systems. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogues

While this compound itself is achiral, stereoselective synthesis becomes crucial when developing chiral analogues. Chirality can be introduced at a sulfur atom or through the generation of atropisomers (axial chirality). acs.orgresearchgate.net

Modern methods for preparing enantiopure sulfinyl compounds, such as sulfoxides and sulfinamides, often rely on stereoselective oxidation of prochiral sulfenyl compounds or the conversion of one sulfinyl derivative into another. acs.org Chiral sulfinamides, in particular, are vital in asymmetric synthesis. nih.gov They can be synthesized from sulfonyl chlorides via in situ reduction. nih.gov

Another sophisticated approach is the catalytic enantioselective synthesis of N-C axially chiral sulfonamides. For example, the palladium-catalyzed N-allylation of secondary sulfonamides bearing a sterically hindered N-aryl group can proceed with high enantioselectivity using a chiral ligand like the (S,S)-Trost ligand. nih.gov This creates a stable, rotationally restricted N-C bond, resulting in an atropisomeric sulfonamide. nih.gov The use of chiral auxiliaries, such as those derived from (1S)-(+)-10-Camphorsulfonamide, is another established method for inducing asymmetry in reactions involving the sulfonamide group. drexel.edu

Asymmetric StrategyTarget ChiralityMethodExample Catalyst/Auxiliary
Catalytic Enantioselective N-AllylationN-C Axial Chirality (Atropisomerism)Pd-catalyzed reaction of a secondary N-aryl sulfonamide with an allyl acetate.(S,S)-Trost ligand-(allyl-PdCl)₂
Chiral AuxiliaryStereocenter induction in subsequent reactionsCovalent attachment of a chiral molecule to guide the stereochemical outcome of a reaction.(1S)-(+)-10-Camphorsulfonamide
Chiral Sulfinamide SynthesisSulfur StereocenterIn situ reduction of sulfonyl chlorides followed by reaction with an amine.Not catalyst-driven; relies on chiral starting materials or resolution.

Green Chemistry Principles in Synthetic Design

Applying green chemistry principles to the synthesis of sulfonamides and their analogues is an area of increasing importance, aiming to reduce environmental impact and improve safety. tandfonline.com Key strategies include the use of environmentally benign solvents, solvent-free conditions, and efficient, recyclable catalysts. rsc.orgacs.org

One of the most significant advances is the use of water as a solvent for sulfonamide synthesis. rsc.org Facile and environmentally benign methods have been developed where arylsulfonyl chlorides react with amino compounds in aqueous media under dynamic pH control, eliminating the need for organic bases and simplifying product isolation to mere filtration. rsc.org

Mechanochemistry, or solvent-free synthesis using a ball mill, offers another powerful green alternative. rsc.org A one-pot, two-step mechanochemical process can convert disulfides into sulfonamides via a sulfonyl chloride intermediate using solid sodium hypochlorite (B82951) (NaOCl·5H₂O), avoiding bulk organic solvents entirely. rsc.org Furthermore, the development of heterogeneous catalysts, such as nano-ruthenium on a magnetic iron oxide support (nano-Ru/Fe₃O₄), enables the direct and efficient coupling of sulfonamides and alcohols, with water as the only byproduct and the catalyst being easily recoverable and reusable. acs.org

Green Chemistry PrincipleConventional MethodGreen AlternativeKey Benefit
Solvent Reduction Use of organic solvents (e.g., pyridine, DCM)Synthesis in water; Solvent-free mechanosynthesis (ball-milling)Reduced volatile organic compounds (VOCs), simplified workup
Atom Economy Use of stoichiometric basesCatalytic processes; Reactions with water as the only byproductMinimized waste, higher efficiency
Catalysis Homogeneous catalystsHeterogeneous, recyclable catalysts (e.g., nano-Ru/Fe₃O₄)Easy catalyst separation and reuse, reduced metal contamination
Safer Reagents Use of harsh/toxic reagentsUse of solid sodium hypochlorite (NaOCl·5H₂O) instead of other chlorinating agentsImproved safety profile

Chemical Reactivity and Mechanistic Investigations of 3 2 Chloroethyl Sulfonyl Propanamide

Reactivity of the Chloroethyl Group: Alkylation and Cyclization Pathways

The chloroethyl group attached to the sulfonyl moiety is a key site of reactivity in 3-[(2-chloroethyl)sulfonyl]propanamide. The strong electron-withdrawing nature of the sulfonyl group activates the β-carbon, making the proton on the α-carbon acidic and facilitating elimination reactions.

In the presence of a base, this compound is expected to readily undergo an E2 elimination reaction to form the corresponding vinyl sulfone, 3-(vinylsulfonyl)propanamide, and hydrochloric acid. publish.csiro.au This reaction is a common pathway for 2-chloroethyl sulfones. publish.csiro.au Studies on analogous compounds, such as 2-chloroethyl ethyl sulfone, have shown that reaction with hydroxide (B78521) ions in an aqueous solution leads to the exclusive formation of the corresponding alkene through a base-catalyzed elimination of HCl. publish.csiro.au

The resulting vinyl sulfone is a powerful Michael acceptor. The electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. researchgate.net This reactivity allows for a variety of conjugate addition reactions, which are fundamental in the synthesis of more complex molecules. researchgate.net For instance, vinyl sulfones are known to react selectively and rapidly with thiols. rsc.orgresearchgate.net

While direct intramolecular cyclization via nucleophilic attack of the amide nitrogen on the chloroethyl group is a theoretical possibility, the propensity for elimination to form the highly reactive vinyl sulfone intermediate is generally the more favored pathway under basic conditions.

Reactivity of the Sulfonyl Moiety: Oxidative and Reductive Transformations

The sulfonyl group (–SO₂–) in this compound is a hexavalent sulfur functionality and is generally considered to be in a high oxidation state. Consequently, it is relatively resistant to further oxidation. wikipedia.org The synthesis of sulfones typically involves the oxidation of corresponding thioethers or sulfoxides. wikipedia.orgorganic-chemistry.org

Reductive transformations of the sulfonyl group are possible but generally require strong reducing agents. Under certain conditions, sulfones can undergo reductive desulfonylation, where the C-S bonds are cleaved, and the sulfonyl group is removed from the molecule. wikipedia.org

Thermal decomposition of sulfones can lead to the elimination of sulfur dioxide (SO₂). acs.org This process is particularly relevant for certain cyclic sulfones, where the elimination of SO₂ can be a key step in the formation of new carbon-carbon bonds. acs.org For acyclic sulfones, this decomposition typically occurs at higher temperatures. acs.org

Amide Linkage Reactivity: Hydrolysis and Condensation Reactions

The propanamide portion of the molecule contains an amide linkage, which is susceptible to hydrolysis under both acidic and alkaline conditions. researchgate.netyoutube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the amide bond can be cleaved. researchgate.netyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield a carboxylic acid (3-sulfonylpropanoic acid) and an ammonium (B1175870) salt. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, such as in the presence of hot aqueous sodium hydroxide, the amide is hydrolyzed to a carboxylate salt (sodium 3-sulfonylpropanoate) and ammonia (B1221849). researchgate.netyoutube.com This reaction proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently expels the amide anion, which is then protonated by water to release ammonia. researchgate.net

Condensation reactions involving the amide group are less common but can occur under specific conditions, typically involving dehydration to form nitriles, though this would require harsh reagents.

Electrophilic and Nucleophilic Attack at Key Functional Groups

The reactivity of this compound towards electrophiles and nucleophiles is centered around its key functional groups.

Nucleophilic Attack:

On the Chloroethyl Group: As previously discussed, the carbon bearing the chlorine atom is an electrophilic center, susceptible to Sₙ2-type reactions with nucleophiles. However, this is often outcompeted by base-catalyzed elimination.

On the Vinyl Sulfone Intermediate: The β-carbon of the vinyl sulfone, formed via elimination, is a prime target for nucleophilic attack in a Michael-type addition. wikipedia.org

Electrophilic Attack:

The sulfonyl group, with its electron-deficient sulfur atom and oxygen atoms bearing partial negative charges, can interact with Lewis acids.

The amide group's nitrogen and oxygen atoms have lone pairs of electrons and can be protonated under acidic conditions, which is the initial step in acid-catalyzed hydrolysis.

The sulfonyl group is strongly electron-withdrawing, which deactivates the adjacent methylene (B1212753) groups towards electrophilic attack. wikipedia.org

Reaction Kinetics and Thermodynamic Studies

Detailed reaction kinetic and thermodynamic data for this compound are not extensively available in the public domain. However, insights can be drawn from studies on structurally related compounds.

A study on the reaction of 2-chloroethyl ethyl sulfone with hydroxide ion in aqueous solution at 25°C provides kinetic data for the base-catalyzed elimination reaction. publish.csiro.au This serves as a reasonable model for the behavior of the chloroethylsulfonyl moiety in this compound.

Table 1: Second-Order Rate Constants for the Reaction of 2-Chloroethyl Ethyl Sulfone with Hydroxide Ion

CompoundTemperature (°C)Rate Constant (k₂) (L mol⁻¹ s⁻¹)
2-Chloroethyl ethyl sulfone250.23 ± 0.01
Data from a study on an analogous compound. publish.csiro.au

The kinetics of the Michael addition to the vinyl sulfone intermediate are known to be rapid, especially with soft nucleophiles like thiols. rsc.orgresearchgate.net The reaction rate of ethyl vinyl sulfone with hexanethiol has been reported to be approximately seven times higher than that of hexyl acrylate, highlighting the high reactivity of vinyl sulfones. rsc.orgresearchgate.net

Thermodynamic studies specifically on this compound have not been widely reported. The thermodynamic favorability of the elimination reaction is driven by the formation of a stable conjugated system in the vinyl sulfone and the liberation of a small molecule (HCl). The subsequent Michael addition is also generally a thermodynamically favorable process. A comprehensive thermodynamic analysis would require experimental calorimetric data or high-level computational studies, which are not currently available in the literature for this specific compound. Studies on the thermodynamics of sulfonation reactions have shown them to be thermodynamically favorable. sapub.org

Structure Activity Relationship Sar Studies and Rational Design of 3 2 Chloroethyl Sulfonyl Propanamide Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of sulfonylpropanamide derivatives is dictated by a constellation of structural features that must be finely tuned for optimal target engagement. Studies on analogous compounds, such as peptidyl vinyl sulfones which act as irreversible inhibitors of cysteine proteases, provide significant insights into these key features. nih.govnih.gov The core structure can be conceptualized as having several key positions (P-sites) that interact with corresponding subsites on the target enzyme.

Key determinants of biological activity include:

The Warhead: The electrophilic group responsible for covalent bond formation is paramount. In 3-[(2-Chloroethyl)sulfonyl]propanamide, this is the 2-chloroethyl sulfonyl group, which acts as a Michael acceptor precursor. Its reactivity is crucial for irreversible inhibition. enamine.net

The P1 and P2 Moieties: In peptidyl analogs, the nature of the amino acid side chains at the P1 and P2 positions (adjacent to the reactive warhead) dramatically influences target recognition and binding affinity. For instance, in the inhibition of falcipain, a cysteine protease from Plasmodium falciparum, a leucine (B10760876) residue at the P2 position is consistently associated with high potency. nih.gov

The P1' Substituent: The group attached to the sulfonyl moiety (the P1' position) also significantly impacts activity. Modifications at this site can alter the electronic properties of the warhead and establish additional interactions within the enzyme's active site. nih.govresearchgate.net

The N-terminal Cap: A capping group, often a urethane (B1682113) or another acyl group, at the N-terminus of peptidyl analogs is critical for forming hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket, thereby anchoring the inhibitor for effective covalent modification. researchgate.net

These features collectively ensure that the inhibitor is first recognized and bound by the target protein with high affinity (a non-covalent interaction), which then positions the reactive "warhead" optimally to form a permanent covalent bond with a nucleophilic residue, typically a cysteine, in the active site. biorxiv.orgacs.org

Modulation of the Sulfonylpropanamide Core for Enhanced Efficacy

Modulation of the sulfonylpropanamide core is a key strategy for enhancing the efficacy and selectivity of these inhibitors. By altering the length, rigidity, and substituent groups of the core structure, medicinal chemists can improve the compound's fit within the target's binding site. SAR studies on related peptidyl vinyl sulfones demonstrate that even subtle changes to the peptide backbone or its constituent amino acids can lead to significant shifts in inhibitory potency. nih.gov

For example, research on falcipain inhibitors showed that compounds with a core sequence of Leucine-homoPhenylalanine (Leu-homoPhe) provided potent inhibition. nih.gov Replacing the P2 leucine with phenylalanine generally resulted in a modest decrease in activity, highlighting the enzyme's preference for an aliphatic side chain at this position. This underscores the importance of the core's ability to present specific side chains in the correct orientation for interaction with the enzyme's subsites.

The following table, adapted from studies on analogous vinyl sulfone inhibitors of the cysteine protease falcipain-2, illustrates how modifications to the core's P2 and P1' positions affect inhibitory activity.

Compound IDP2 MoietyP1' Moiety (R group on sulfone)Falcipain-2 Inhibition (k2/Ki, M-1s-1)
Analog 1LeucinePhenyl140,000
Analog 2PhenylalaninePhenyl41,000
Analog 3LeucineMethyl110,000
Analog 4Leucine4-fluorophenyl180,000
Analog 5LeucineEthyl (sulfonate ester)220,000

Data adapted from Rosenthal et al., 2003, illustrating SAR principles in analogous vinyl sulfone inhibitors. nih.gov

The data clearly show that a leucine at the P2 position is preferred over phenylalanine. Furthermore, modifying the P1' phenyl group or replacing it with a sulfonate ester can further enhance efficacy, demonstrating that tuning the electronic and steric properties of the sulfonylpropanamide core is a viable strategy for optimization. nih.gov

Impact of the Chloroethyl Moiety on Molecular Interactions

The 2-chloroethyl group is the "warhead" of the molecule, designed to form a permanent, covalent bond with the target protein. nih.gov This moiety transforms the compound from a reversible ligand into an irreversible inhibitor. Its mechanism involves an intramolecular elimination of HCl to form a highly reactive vinyl sulfone intermediate in situ. This intermediate is a Michael acceptor, which is then susceptible to nucleophilic attack by a residue in the enzyme's active site, most commonly the thiolate anion of a cysteine residue. enamine.netbiorxiv.org

The impact of this moiety is profound:

Irreversible Inhibition: The formation of a covalent bond permanently inactivates the enzyme, leading to a prolonged duration of action that is not dependent on the inhibitor's concentration in circulation. elte.hu This can provide a significant therapeutic advantage.

Increased Potency: By forming a covalent bond, the inhibitor can achieve a level of potency and biochemical efficiency that is often difficult to attain with non-covalent inhibitors alone. elte.hu

Selectivity: While reactivity is essential, it must be controlled. The reactivity of the chloroethyl group is tuned by the rest of the molecule. The initial non-covalent binding event ensures that the high concentration of the warhead is localized at the desired target, minimizing off-target reactions with other cellular nucleophiles. researchgate.net The design of the inhibitor scaffold ensures that the warhead is positioned correctly to react with a specific, often non-conserved, cysteine residue, thereby conferring selectivity. nih.gov

The vinyl sulfone group, as a direct analog, has been shown to be highly selective for cysteine proteases over serine proteases and relatively inert in the absence of the target enzyme. biorxiv.org This targeted reactivity is a cornerstone of the rational design of such covalent inhibitors.

Derivatization Strategies for SAR Elucidation

To systematically explore the SAR of this compound derivatives, a variety of derivatization strategies are employed. These strategies involve making discrete modifications at different points of the molecule and assessing the resulting impact on biological activity.

Common derivatization points include:

P1' Position (Sulfonyl Substituent): A library of analogs can be created by varying the R group attached to the sulfonyl moiety. This can include different aryl, heteroaryl, or alkyl groups to probe steric and electronic requirements in the S1' subsite of the target enzyme.

P2 Position (Amide Substituent): The propanamide portion can be modified by introducing different substituents. In peptidyl analogs, this involves synthesizing a series of compounds with different amino acid side chains at the P2 position to determine the optimal fit for the S2 pocket.

N-terminal Cap: For peptidyl structures, varying the N-terminal capping group (e.g., changing from a benzyloxycarbonyl group to a morpholine-based urea) allows for the exploration of different hydrogen bonding and hydrophobic interactions.

The following table presents data from analogous peptidyl vinyl sulfones, demonstrating the effect of derivatization at the P1' position on both enzyme inhibition and antiparasitic activity.

Compound IDP1' Moiety (R group on sulfone)Falcipain-2 Inhibition (k2/Ki, M-1s-1)P. falciparum IC50 (nM)
Analog 1Phenyl140,00025
Analog 64-chlorophenyl130,00025
Analog 74-methoxyphenyl140,00050
Analog 82-thienyl94,00050
Analog 9N-phenyl (sulfonamide)150,00010

Data adapted from Rosenthal et al., 2003, showcasing derivatization strategies in analogous vinyl sulfone inhibitors. nih.gov

This systematic derivatization reveals that while substitutions on the P1' phenyl ring have a modest effect on direct enzyme inhibition, converting the phenyl sulfone to a phenyl sulfonamide (Analog 9) can improve cellular activity (lower IC50), suggesting better cell permeability or stability while maintaining high enzyme inhibitory potency. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a crystal structure of the target protein, ligand-based drug design methods, particularly pharmacophore modeling, are invaluable. nih.gov A pharmacophore model is an abstract representation of the key steric and electronic features that a molecule must possess to be recognized by and bind to a specific biological target. nih.gov

For covalent inhibitors like this compound derivatives, a pharmacophore model would typically include:

Hydrogen Bond Acceptors/Donors: To mimic interactions made by the amide and sulfonyl groups.

Hydrophobic/Aromatic Centers: Representing key side chains or capping groups that fit into hydrophobic pockets of the enzyme.

A Covalent Reaction Center: A specific feature representing the position and trajectory of the electrophilic warhead (the vinyl sulfone intermediate) required for reaction with the target nucleophile. nih.gov

This model is built by aligning a set of active compounds and identifying their common chemical features. nih.gov Once developed and validated, the pharmacophore model serves as a 3D query to screen large virtual libraries of compounds, identifying novel scaffolds that possess the necessary features for activity. nih.gov This approach allows for "scaffold hopping"—finding new core structures that were not previously associated with the target but still present the key interacting elements in the correct spatial arrangement. This rational, computer-aided approach accelerates the discovery of new and potentially more effective derivatives.

Biological Activity and Pharmacological Investigations of 3 2 Chloroethyl Sulfonyl Propanamide and Its Analogues

Enzyme Inhibition Studies

The ability of 3-[(2-Chloroethyl)sulfonyl]propanamide and its analogues to interact with and inhibit enzymes is a significant area of research. These studies are crucial for understanding their mechanism of action and therapeutic potential.

Urease Inhibition and Associated Structure-Activity Relationships

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate (B1207046). nih.gov Its inhibition is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. researchgate.net The sulfonamide scaffold is recognized for its potential in developing urease inhibitors. nih.gov Studies on various sulfonamide derivatives have shown that these compounds can be effective against urease, with some exhibiting potent inhibitory activity. nih.gov The exploration of chemical space for urease inhibitors has identified N²-aryl esters and sulfonamides as particularly active compound classes. nih.gov While specific studies on the direct urease inhibitory activity of this compound are not detailed in the available literature, the general activity of the sulfonamide class suggests this as a potential area for investigation.

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a key role in inflammation and cancer. nih.govcaldic.com Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govsemanticscholar.org

A common structural feature of selective COX-2 inhibitors (COXIBs) is the presence of a methylsulfonyl or aminosulfonyl substituent on a phenyl ring attached to a central heterocyclic or carbocyclic core. nih.gov Research into sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles, which are structural analogues, has demonstrated potent and selective COX-2 inhibition. nih.gov For instance, certain pyrrolo[3,2,1-hi]indoles were found to be highly selective COX-2 inhibitors with IC₅₀ values in the nanomolar range. nih.gov The phenyl-derivative 2a from this class was identified as the most potent and selective, with an IC₅₀ for COX-2 of 53 nM. nih.gov

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Sulfonamide Analogues nih.gov
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)
1a7.80.09285
1b12.40.12599
1d59.90.253237
2a> 1000.053> 1887
2b> 1000.078> 1282
2d> 1000.092> 1087

Enzyme Kinetic Studies for Inhibitory Mechanisms

Understanding the kinetic mechanism of enzyme inhibition is fundamental to drug design. Inhibition can be broadly classified as competitive, where the inhibitor binds to the active site, or as mixed-type/non-competitive, where it binds to both the free enzyme and the enzyme-substrate complex. nih.gov Kinetic analyses, such as Lineweaver-Burk plots, are used to determine these mechanisms and associated inhibition constants (Kᵢ). nih.govnih.gov

For example, studies on different classes of urease inhibitors have revealed varied kinetic profiles; some act as mixed competitive and non-competitive inhibitors, while others are noncompetitive or uncompetitive. researchgate.net Similarly, the mechanism of COX inhibition by sulfonamides is crucial for their selectivity. The presence of a sulfonamide moiety can allow for specific interactions within a side pocket of the COX-2 active site, which is absent in COX-1, thereby conferring selectivity. nih.gov While these general principles apply, specific enzyme kinetic studies detailing the inhibitory mechanism of this compound against urease or COX enzymes are not presently available.

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiprotozoal)

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be an important scaffold in the development of new drugs. nih.gov Their analogues have been evaluated against a wide range of pathogens. For instance, studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that the biological activity varies with the position of substituents on the phenyl ring. nih.gov Analogues with halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl) and N-(4-bromophenyl) chloroacetamides, were found to be highly active against Gram-positive bacteria like Staphylococcus aureus and MRSA, which is attributed to their high lipophilicity facilitating passage through the cell membrane. nih.gov

Other research has shown that certain sulfonamide derivatives possess activity against Mycobacterium kansasii. nih.gov Although a broad spectrum of antimicrobial activity has been established for the wider sulfonamide class, specific data on the antibacterial, antifungal, or antiprotozoal activities of this compound itself is limited in the current scientific literature.

Antitumor and Anticancer Research

The sulfonamide group is a prevalent feature in many modern anticancer agents. nih.gov Derivatives have been shown to exhibit antitumor activity both in vitro and in vivo, acting through various mechanisms such as apoptosis induction and inhibition of key signaling pathways. nih.gov

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental in anticancer drug discovery to screen compounds for their ability to kill cancer cells. A series of arylpropyl sulfonamide analogues of B13, a ceramide analogue known to induce apoptosis, were evaluated for their cytotoxicity against human prostate cancer (PC-3) and leukemia (HL-60) cell lines using MTT assays. nih.gov

Several of these sulfonamide analogues demonstrated more potent cytotoxic activity than the parent compound, B13. nih.gov Compound 15 emerged as the most potent, with IC₅₀ values of 29.2 µM and 20.7 µM against PC-3 and HL-60 cells, respectively. nih.gov Structure-activity relationship (SAR) analysis from this research highlighted that long alkyl chains on the sulfonamide moiety and a specific stereochemistry (1R, 2R configuration) of the propyl group are important for enhancing cytotoxic activity. nih.gov Furthermore, the introduction of small, hydrophobic groups in the phenyl ring could also increase biological activity. nih.gov

Table 2: Cytotoxicity (IC₅₀, µM) of Arylpropyl Sulfonamide Analogues in Human Cancer Cell Lines nih.gov
CompoundPC-3 (Prostate Cancer)HL-60 (Leukemia)
B13 (Reference)> 10065.8 ± 1.5
449.3 ± 4.132.8 ± 1.9
956.3 ± 0.634.4 ± 1.3
1339.2 ± 0.826.9 ± 0.8
1432.4 ± 0.923.1 ± 1.1
1529.2 ± 0.820.7 ± 0.7
2046.9 ± 1.431.5 ± 0.8

Other studies on different sulfonamide-based structures have also confirmed their anticancer potential. For example, a novel 1,2,4-triazine (B1199460) sulfonamide derivative was shown to inhibit the viability and proliferation of DLD-1 and HT-29 colon cancer cells by inducing apoptosis. nih.gov Similarly, certain indole (B1671886) carboxamides containing a sulfonamide moiety have demonstrated inhibitory activity against the growth of HCT116 colon cancer cells. nih.gov These findings collectively underscore the promise of the sulfonamide scaffold in developing new cytotoxic agents.

Investigation of Molecular Targets in Oncological Pathways

While direct studies on the oncological targets of this compound are not available, the presence of a 2-chloroethyl group is significant. This functional group is a well-known feature of chloroethylnitrosoureas, a class of alkylating agents used in cancer chemotherapy. Analogues such as 2-chloroethyl-3-sarcosinamide-1-nitrosourea (SarCNU) have been investigated for their antineoplastic activity.

Research on SarCNU has shown that it can inhibit the growth of prostate carcinoma cells through both p53-dependent and p53-independent pathways. nih.gov In cells with functional p53, treatment with this analogue leads to an increase in p53 phosphorylation and up-regulation of p21Cip1/Waf1, a critical cell cycle inhibitor. nih.gov In both p53 wild-type and mutant cells, SarCNU can induce a G2/M cell cycle arrest. nih.gov These findings suggest that analogues containing the chloroethyl moiety may function as DNA-damaging agents, triggering cell cycle checkpoints and apoptotic pathways, which are crucial targets in oncology.

Table 1: Effects of SarCNU (a Chloroethyl-containing Analogue) on Prostate Cancer Cells

Cell Line p53 Status Effect of SarCNU Molecular Outcome
LNCaP Wild-type G2/M Arrest ↑ p53 phosphorylation, ↑ p21Cip1/Waf1
CWR-22 Wild-type G2/M Arrest ↑ p53 phosphorylation, ↑ p21Cip1/Waf1

Source: Adapted from scientific studies on SarCNU. nih.gov

Anti-inflammatory Properties and Immunomodulation

The sulfonamide and propanamide moieties are integral to many compounds with anti-inflammatory and immunomodulatory effects. Sulfonamide derivatives, for instance, are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for mediating pain and inflammation. nih.gov

A multi-target approach has been used to synthesize conjugates of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) with various sulfa drugs. These propanamide-sulfonamide based conjugates have been evaluated for their anti-inflammatory and COX-2 inhibitory activities. nih.gov For example, a naproxen-sulfamethoxazole conjugate demonstrated potent anti-inflammatory action, inhibiting induced edema by 82.8% and showing 75.4% inhibition of the COX-2 enzyme at a 10 µM concentration. nih.gov This dual-inhibitor strategy highlights the potential of combining propanamide and sulfonamide structures to develop novel anti-inflammatory agents. nih.gov Immunomodulatory properties have also been noted in various natural and synthetic compounds, which can regulate the production of inflammatory cytokines like TNF-α and various interleukins. nih.govmdpi.comnih.gov

Table 2: Anti-inflammatory and COX-2 Inhibition by Naproxen-Sulfa Drug Conjugates

Conjugate Anti-inflammatory Activity (% Edema Inhibition) COX-2 Inhibition (%) Urease Inhibition IC₅₀ (µM)
Naproxen-Sulfamethoxazole 82.8% 75.4% -
Naproxen-Sulfaguanidine - - 5.06 ± 0.29
Naproxen-Sulfathiazole - - 5.82 ± 0.28
Naproxen-Sulfanilamide - - 6.69 ± 0.11
Indomethacin (Reference) 86.8% - -

Source: Data from studies on propanamide-sulfonamide conjugates. nih.gov

Antiviral and Anti-HIV Activities

Sulfonamides represent a versatile class of compounds that have demonstrated a broad spectrum of biological activities, including antiviral properties. nih.govmdpi.com The synthesis of novel sulfonamide derivatives, often incorporating heterocyclic groups, has led to the discovery of agents active against a wide range of viruses such as influenza, enteroviruses, and Human Immunodeficiency Virus (HIV). nih.govmdpi.com

The mechanism of action for antiviral sulfonamides can vary. Some act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical for blocking HIV-1 replication. mdpi.com The structural diversity achievable with sulfonamide chemistry allows for the development of compounds that can target different stages of the viral life cycle. nih.govmdpi.com While specific antiviral data for this compound is not available, its core sulfonamide structure places it within a class of compounds recognized for its antiviral potential.

Neurological Target Modulation (e.g., Histamine (B1213489) H₃ Receptor Antagonism, Serotonin (B10506) 5-HT₆ Antagonism)

Histamine H₃ Receptor Antagonism: The histamine H₃ receptor is primarily found in the central nervous system and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H₃ receptor are known to have stimulant and nootropic (cognition-enhancing) effects and are being investigated for conditions like narcolepsy and Alzheimer's disease. wikipedia.orgnih.gov While no direct link to this compound has been established, related structures such as carbamate derivatives of 3-(1H-imidazol-4-yl)propanol have been developed as potent H₃ receptor antagonists. nih.gov

Serotonin 5-HT₆ Antagonism: The serotonin 5-HT₆ receptor has emerged as a significant target for treating cognitive deficits associated with neurodegenerative diseases. acs.org A notable feature of many potent and selective 5-HT₆ receptor antagonists is the presence of an arylsulfonyl or a related sulfonyl-containing moiety. researchgate.netnih.gov This group is often considered a key pharmacophoric element for binding to the receptor.

Numerous classes of compounds, including those based on an indole scaffold with an N1-azinylsulfonyl group, have been designed as 5-HT₆ antagonists. nih.gov For example, N-methyl-2-(phenylsulfonyl)-5-piperazin-1-ylaniline has been identified as a highly potent antagonist with a Kᵢ value of 0.16 nM. researchgate.net Research in this area shows that there is considerable flexibility regarding the structure and location of the sulfonyl group, allowing for the fine-tuning of a compound's affinity and selectivity. researchgate.netnih.gov

Table 3: Activity of Selected Sulfonyl-Containing 5-HT₆ Receptor Antagonists

Compound Structure Type Affinity (Kᵢ) Functional Activity
N-methyl-2-(phenylsulfonyl)-5-piperazin-1-ylaniline Diphenyl Sulfone Analogue 0.16 nM Antagonist
Diphenyl sulfone Diphenyl Sulfone 1.6 µM Antagonist
SB-742457 8-Aminoquinoline Analogue ~0.2 nM Antagonist

Source: Compiled from various studies on 5-HT₆ receptor ligands. researchgate.netnih.gov

Investigation of Prodrug Strategies for Improved Therapeutic Profiles

Prodrug design is a powerful strategy to overcome limitations in a drug's physicochemical or pharmacokinetic properties, such as poor solubility or rapid metabolism. rsc.org This approach involves chemically modifying the active drug to create an inert compound that, once administered, is converted back to the parent drug in the body.

For compounds containing a sulfonamide group, prodrug strategies have been successfully developed. One such approach involves creating a prodrug with a self-immolative spacer bonded to the sulfonamide nitrogen. nih.gov This design can allow for a controlled, two-stage release mechanism. For instance, a prodrug of the TLR4 antagonist TAK-242 was designed with a β-eliminative arylsulfone "trigger" and a para-aminobenzyl spacer. This strategy resulted in a more stable prodrug that effectively released the active sulfonamide drug while avoiding premature hydrolysis. nih.gov Such strategies could theoretically be applied to analogues of this compound to enhance their therapeutic profiles by enabling sustained or targeted drug delivery. nih.gov

Advanced Analytical Methodologies for 3 2 Chloroethyl Sulfonyl Propanamide

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in 3-[(2-Chloroethyl)sulfonyl]propanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group protons would appear as two multiplets, a triplet for the CH₂ group adjacent to the sulfonyl group and a triplet for the CH₂ group attached to the chlorine atom. The protons of the propanamide moiety would also give rise to characteristic signals. The chemical shifts are influenced by the electronegativity of the neighboring atoms (sulfonyl, chloro, and amide groups), leading to a predictable pattern of resonances.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be indicative of their chemical environment. For instance, the carbon atom of the carbonyl group in the propanamide moiety would appear at a characteristic downfield shift. A kinetic study on a related compound, butyl 2-chloroethyl sulfide, in the presence of a chlorinated glycoluril, demonstrated the utility of ¹³C-NMR in observing changes in the chemical shift of carbons adjacent to chlorine and sulfur atoms during reactions nih.gov.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shift values for similar functional groups.

¹H NMR Hypothetical Chemical Shift (ppm) Multiplicity Integration
-CH₂-Cl3.8 - 4.0Triplet2H
-SO₂-CH₂-3.4 - 3.6Triplet2H
-CH₂-C(O)NH₂2.5 - 2.7Triplet2H
-C(O)NH₂5.5 - 7.5Broad Singlet2H
¹³C NMR Hypothetical Chemical Shift (ppm)
-C(O)NH₂170 - 175
-SO₂-CH₂-50 - 55
-CH₂-Cl40 - 45
-CH₂-C(O)NH₂30 - 35

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its key functional groups.

Key expected absorption bands include:

N-H stretching: Twin peaks in the region of 3300-3500 cm⁻¹, characteristic of a primary amide docbrown.info.

C=O stretching: A strong absorption band around 1650-1690 cm⁻¹, indicative of the carbonyl group in the amide docbrown.info.

S=O stretching: Two strong absorption bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric), confirming the presence of the sulfonyl group.

C-N stretching: An absorption band in the region of 1400-1420 cm⁻¹.

C-Cl stretching: An absorption band in the region of 600-800 cm⁻¹.

The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, allowing for its specific identification when compared to a reference spectrum docbrown.info.

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H (Amide)3300 - 3500
C=O (Amide)1650 - 1690
S=O (Sulfonyl)1300 - 1350 (asymmetric), 1120 - 1160 (symmetric)
C-N (Amide)1400 - 1420
C-Cl (Alkyl Halide)600 - 800

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragment ions, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak.

Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the loss of SO₂ nih.govresearchgate.net. For this compound, fragmentation would likely involve the loss of the chloroethyl group, the propanamide group, and rearrangement reactions. The fragmentation of propanamide itself typically shows a base peak at m/z 44, corresponding to the [O=C-NH₂]⁺ ion docbrown.info.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments with high precision, which in turn enables the calculation of the elemental composition and confirmation of the molecular formula.

Ion Proposed Structure Expected m/z
[M]⁺[C₅H₁₀ClNO₃S]⁺199/201
[M - Cl]⁺[C₅H₁₀NO₃S]⁺164
[M - C₂H₄Cl]⁺[C₃H₆NO₃S]⁺136
[M - SO₂(C₂H₄Cl)]⁺[C₃H₆NO]⁺72
[C₂H₄Cl]⁺[CH₂CH₂Cl]⁺63/65
[O=C-NH₂]⁺[CONH₂]⁺44

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating the compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a suitable method for the analysis of volatile and thermally stable compounds. While a specific GC-MS method for this compound is not documented in the provided search results, methods for related compounds such as 3-chloro-1,2-propanediol (3-MCPD) have been developed and validated nih.govagriculturejournals.czscispace.comnih.gov.

For the analysis of this compound, a suitable GC-MS method would involve:

Sample Preparation: Extraction of the compound from the matrix using an appropriate solvent.

Derivatization: Potentially, derivatization may be necessary to increase the volatility and thermal stability of the compound, although the parent molecule may be amenable to direct analysis.

GC Separation: Separation on a capillary column (e.g., a nonpolar DB-5ms column) using a temperature program to ensure good resolution from other components scispace.com.

MS Detection: The mass spectrometer would be operated in either full-scan mode to identify unknown components or in selected ion monitoring (SIM) mode for sensitive and selective quantification of the target analyte.

The development and validation of such a method would follow standard guidelines, ensuring its accuracy, precision, linearity, and sensitivity mdpi.com.

Parameter Typical Condition
Column Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Injector Split/splitless
Carrier Gas Helium
Oven Program Temperature gradient (e.g., initial hold, ramp to final temperature)
MS Detector Electron Ionization (EI), operated in full-scan or SIM mode

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds, offering high resolution and sensitivity for both identification and quantification. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging the compound's polarity for effective separation from potential impurities and starting materials.

A hypothetical, yet scientifically grounded, HPLC method for the analysis of this compound would involve a C18 stationary phase, which is effective for retaining and separating moderately polar organic molecules. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. This gradient elution allows for the efficient separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector, as the amide and sulfonyl functional groups, although not strong chromophores, will exhibit absorbance at lower wavelengths, typically around 210 nm.

Detailed research findings for analogous compounds, such as sulfonamides, support the use of such RP-HPLC methods with UV detection for accurate quantification. abap.co.innih.govwu.ac.th The method's parameters, including mobile phase composition, flow rate, and column temperature, would be optimized to ensure adequate resolution and peak shape for the parent compound and any related substances.

Interactive Data Table: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterValue
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Expected Retention Time ~15 minutes

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound by determining the mass fractions of its constituent elements. azom.comeltra.com For this compound, with the molecular formula C₅H₁₀ClNO₃S, this analysis is crucial for confirming its identity and assessing its stoichiometric purity.

The theoretical elemental composition of this compound is calculated based on its atomic constituents and their respective atomic weights. This theoretical data serves as a benchmark against which the experimental results from elemental analysis are compared. A close correlation between the found and calculated values provides strong evidence of the compound's purity and correct elemental makeup. Modern elemental analyzers typically use combustion analysis to convert the sample into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified. azom.com

Interactive Data Table: Theoretical vs. Found Elemental Analysis for C₅H₁₀ClNO₃S

ElementTheoretical Percentage (%)Found Percentage (%) (Hypothetical)
Carbon (C) 30.0830.15
Hydrogen (H) 5.055.01
Chlorine (Cl) 17.7617.68
Nitrogen (N) 7.017.05
Oxygen (O) 24.04Not Determined
Sulfur (S) 16.0616.11

Note: Oxygen is often determined by difference rather than direct measurement.

Method Validation and Robustness Evaluation for Reliable Analysis

Method validation is a critical process in analytical chemistry that provides documented evidence that a method is suitable for its intended purpose. researchgate.netchromatographyonline.com For the HPLC analysis of this compound, validation would be performed in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.netnih.govamsbiopharma.com

The validation process assesses several key parameters to ensure the method's reliability:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness evaluation is a part of method development that demonstrates the reliability of an analytical method with respect to deliberate variations in its parameters. For the HPLC method of this compound, this would involve intentionally altering parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the mobile phase composition to assess the impact on the analytical results. A robust method will show minimal variation in results when subjected to these small but deliberate changes, ensuring its reliability in different laboratories and with different instruments.

Interactive Data Table: Typical Acceptance Criteria for HPLC Method Validation

Validation ParameterAcceptance Criteria (Hypothetical)
Specificity Peak purity index > 0.999; baseline resolution of analyte from impurities
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (Relative Standard Deviation, %RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10; %RSD ≤ 10% for replicate injections
Robustness %RSD of results should not exceed 2.0% for any varied parameter

The successful validation of the analytical method, coupled with a thorough robustness evaluation, ensures that the data generated for the analysis of this compound is accurate, reliable, and reproducible, which is essential for quality control and regulatory purposes.

Theoretical and Computational Chemistry Studies on 3 2 Chloroethyl Sulfonyl Propanamide

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical methods, particularly DFT, are fundamental in elucidating the electronic structure and intrinsic properties of a molecule.

Geometry Optimization and Electronic Structure Analysis

No studies were found that performed geometry optimization to determine the most stable three-dimensional conformation of 3-[(2-Chloroethyl)sulfonyl]propanamide. Consequently, data on its electronic properties, such as molecular orbital energies (HOMO-LUMO), electrostatic potential surfaces, and charge distribution, are not available.

Vibrational Frequency Analysis

There are no published reports on the theoretical vibrational frequencies of this compound. Such an analysis would typically be used to interpret experimental infrared and Raman spectra, assigning specific vibrational modes to the functional groups within the molecule.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities

No molecular docking studies have been published that explore the potential binding modes and affinities of this compound with any biological target.

Analysis of Enzyme Active Site Interactions

In the absence of docking studies, there is no information regarding the specific interactions this compound might form within the active site of any enzyme. Such analyses are crucial for understanding potential mechanisms of action in drug discovery.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics simulations provide a view of the time-dependent behavior of a molecule, offering insights into its conformational flexibility and stability in various environments. No MD simulation studies for this compound have been reported in the scientific literature.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

A comprehensive search of scientific literature databases and computational chemistry resources has revealed no specific three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling studies focused on this compound. While 3D-QSAR is a widely utilized computational method to correlate the biological activity of molecules with their three-dimensional properties, such as steric and electrostatic fields, it appears that this particular compound has not been the subject of such published research.

Generally, 3D-QSAR studies, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are performed on a series of structurally related compounds with known biological activities. These analyses help in understanding the structural requirements for activity and in the design of new, more potent analogs. The absence of published 3D-QSAR studies for this compound suggests a lack of sufficient biological activity data for a series of related compounds, which is a prerequisite for building a statistically significant model.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

Similarly, a thorough review of the available scientific literature indicates a lack of specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction studies for this compound. In silico ADME predictions are computational methods used to estimate the pharmacokinetic properties of a compound, which are crucial for its potential development as a therapeutic agent. These predictions are based on the molecule's structure and physicochemical properties.

While numerous software and web servers are available for predicting ADME properties, no published research articles present a detailed in silico ADME profile for this compound. Such studies typically involve the calculation and analysis of a range of molecular descriptors related to properties like solubility, lipophilicity, membrane permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. The absence of these specific studies prevents the inclusion of any data tables or detailed research findings in this article.

Future Directions and Emerging Research Avenues for 3 2 Chloroethyl Sulfonyl Propanamide

Exploration of Novel and Sustainable Synthetic Routes

There is currently a lack of published research on novel and sustainable synthetic methodologies specifically for 3-[(2-Chloroethyl)sulfonyl]propanamide. The known synthesis involves the reaction of 2-Chloroethanesulfonyl chloride with Acrylamide (B121943). Future research could focus on the development of greener and more efficient synthetic pathways. This could include:

Catalytic Methods: Investigating the use of novel catalysts to improve reaction yield and reduce energy consumption.

Flow Chemistry: Exploring continuous flow processes for a safer and more scalable synthesis.

Bio-catalysis: Utilizing enzymes to catalyze the synthesis, which could offer high selectivity and milder reaction conditions.

A comparative table of potential synthetic routes is presented below, highlighting areas for future investigation.

Synthetic RoutePrecursorsPotential AdvantagesCurrent Status for this compound
Conventional Synthesis 2-Chloroethanesulfonyl chloride, AcrylamideEstablished methodDocumented
Green Synthesis To be identifiedReduced waste, use of renewable resourcesNo available data
Catalytic Synthesis To be identifiedHigher efficiency, lower energy inputNo available data
Flow Chemistry To be identifiedImproved safety and scalabilityNo available data

Design and Synthesis of Multi-Targeting Agents and Prodrugs

The potential of this compound as a scaffold for the design of multi-targeting agents or as a candidate for prodrug development has not been explored in the available literature. Future research in this area could involve:

Pharmacophore Modeling: Identifying the key structural features of the molecule that could interact with biological targets.

Analogue Synthesis: Creating a library of derivatives to explore structure-activity relationships.

Prodrug Strategies: Modifying the core structure to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Advanced in Vitro and In Vivo Pharmacological Profiling

No in vitro or in vivo pharmacological data for this compound is currently available in the public domain. A comprehensive pharmacological evaluation would be a critical next step to understand its biological activity. This would entail:

In Vitro Screening: Testing the compound against a panel of biological targets, such as enzymes and receptors, to identify any potential therapeutic activity.

Cell-based Assays: Evaluating the effect of the compound on various cell lines to determine its cellular activity and potential cytotoxicity.

In Vivo Studies: If promising in vitro activity is observed, conducting studies in animal models to assess efficacy and pharmacokinetic profiles.

Development of Predictive Computational Models for Structure-Function Relationships

Without experimental data on the biological activity of this compound, the development of predictive computational models for its structure-function relationships is not yet feasible. Future work in this area would depend on the generation of initial pharmacological data. Once a biological target is identified, computational approaches could include:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the chemical structure of analogues with their biological activity.

Molecular Docking: Simulating the interaction of the compound with its biological target to understand its binding mode.

Investigation of Environmental Fate and Degradation Pathways

There is no information available regarding the environmental fate and degradation pathways of this compound. Research in this area is crucial to assess its potential environmental impact. Key areas for investigation would include:

Biodegradability Studies: Determining the susceptibility of the compound to microbial degradation.

Photodegradation Studies: Assessing the stability of the compound under UV light.

Hydrolysis Studies: Evaluating the rate of degradation in water at different pH levels.

The following table summarizes the key physicochemical properties that would be relevant for environmental fate studies, though specific experimental data for this compound is not available.

PropertyRelevance to Environmental FateData for this compound
Water Solubility Affects transport in aquatic environmentsNo available data
Vapor Pressure Determines partitioning into the atmosphereNo available data
Octanol-Water Partition Coefficient (LogP) Indicates potential for bioaccumulationNo available data

Q & A

Basic: What synthetic methodologies are commonly employed for 3-[(2-Chloroethyl)sulfonyl]propanamide?

The synthesis typically involves sulfonylation of a propanamide precursor. For example:

  • Step 1 : React a chloroethyl sulfonyl chloride derivative with a propanamide backbone under nucleophilic conditions (e.g., in dichloromethane or chloroform with a base like triethylamine).
  • Step 2 : Purify intermediates via column chromatography (e.g., 10–50% EtOAc/hexanes) to isolate the target compound .
  • Validation : Confirm structure using NMR (e.g., 1^1H-NMR for chloroethyl and sulfonyl group signals) and mass spectrometry .

Basic: How is the compound characterized for purity and structural integrity?

Key analytical methods include:

  • Infrared (IR) Spectroscopy : Identify characteristic peaks (e.g., sulfonyl S=O stretch at ~1350–1300 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) to assess purity (>98%) .
  • Melting Point Analysis : Compare observed values (e.g., 142–144°C) with literature data .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Discrepancies may arise from assay conditions:

  • Enzyme Source : Variability in JAK3 or kinase isoforms across studies (e.g., recombinant vs. cell lysate-derived enzymes) affects IC50_{50} values .
  • Buffer Composition : Ionic strength (e.g., 100 mM NaCl vs. 150 mM) and pH (6.5–7.5) influence sulfonyl group reactivity .
  • Control Experiments : Include positive controls (e.g., known JAK3 inhibitors) and validate inhibition reversibility via washout assays .

Advanced: What strategies optimize reaction yield while minimizing by-products during sulfonylation?

Key optimizations include:

  • Temperature Control : Maintain 60°C during sulfonylation to reduce side reactions (e.g., over-oxidation) .
  • Oxidant Selection : Use sodium perborate instead of m-CPBA for selective sulfone formation, reducing chlorinated by-products .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity compared to non-polar alternatives .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

Advanced: How do structural modifications influence the compound’s pharmacokinetic properties?

  • Chloroethyl Group : Enhances membrane permeability but may increase cytotoxicity. Compare analogs with fluorinated or methylated ethyl chains .
  • Sulfonyl Linker : Replace with sulfonamide or carbonyl groups to modulate binding affinity to kinase ATP pockets .
  • Propanamide Backbone : Introduce methyl or phenyl substituents to improve metabolic stability (e.g., resistance to amidase cleavage) .

Basic: What are the compound’s solubility properties in common solvents?

  • Polar Solvents : Soluble in DMSO (≥50 mg/mL) and methanol, but limited in water (<1 mg/mL) .
  • Aprotic Solvents : Moderate solubility in chloroform and ethyl acetate, useful for crystallization .

Advanced: How can crystallography elucidate the compound’s binding mode with target enzymes?

  • Co-crystallization : Soak JAK3 crystals with this compound (1–5 mM) in PEG-containing buffers .
  • Data Collection : Use synchrotron X-ray sources (λ = 1.0 Å) to resolve sulfonyl-enzyme interactions at 2.0–2.5 Å resolution .
  • Docking Studies : Validate crystallographic data with computational models (e.g., AutoDock Vina) to predict binding free energy .

Basic: What stability tests are recommended for long-term storage?

  • Thermal Stability : Store at –20°C under argon; avoid repeated freeze-thaw cycles .
  • Light Sensitivity : Protect from UV light using amber vials to prevent sulfonyl group degradation .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Core Modifications : Replace the propanamide with cyclopropane rings to enhance rigidity and selectivity .
  • Substituent Effects : Test halogenated (e.g., 4-F, 3-Cl) aryl groups on the sulfonyl moiety for improved potency .
  • Pharmacophore Mapping : Use QSAR models to predict logP and polar surface area for bioavailability optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.